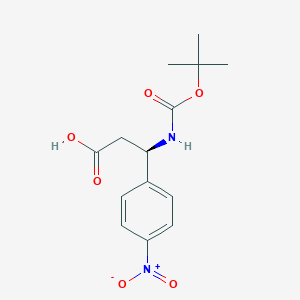
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid
Descripción general
Descripción
®-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Aplicaciones Científicas De Investigación
®-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The introduction of the Boc group into organic compounds has been made more efficient, versatile, and sustainable through the use of flow microreactor systems . This process is more sustainable compared to the batch process .
The crowded tert-butyl group, which is part of the Boc group, has a unique reactivity pattern. It is used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. The compound could potentially be irritant or harmful if ingested, inhaled, or if it comes into contact with skin . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amine is then reacted with a suitable precursor to form the propanoic acid backbone. This can involve various methods, including alkylation or acylation reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a substitution reaction, often using a nitrophenyl halide and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid follows similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed to facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted nitrophenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylamine: An aliphatic primary amine used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and other organic transformations.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid is unique due to its combination of a chiral center, a Boc protecting group, and a nitrophenyl group. This combination provides both stability and reactivity, making it a valuable compound in various synthetic and research applications.
Propiedades
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVLDNCAYKCLCI-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964484 | |
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499995-73-2 | |
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


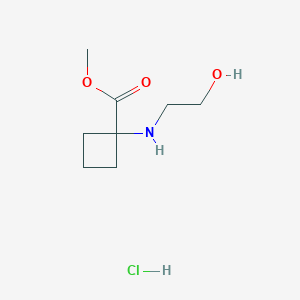
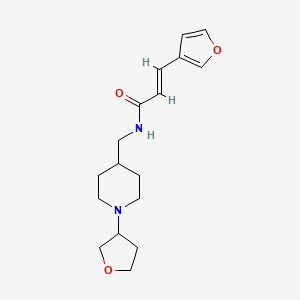

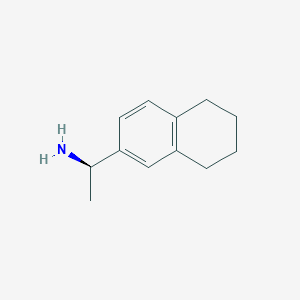
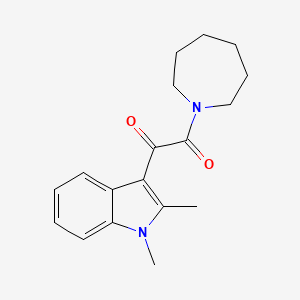
![1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2717786.png)

![4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile](/img/structure/B2717790.png)
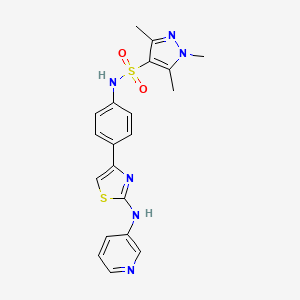

![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2717797.png)
![2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2717798.png)
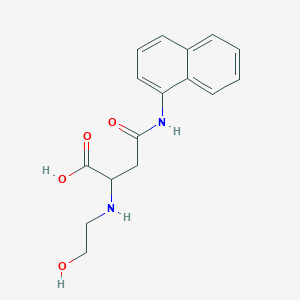
![4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate](/img/structure/B2717800.png)
